molecular formula C25H20N4O3 B094327 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide CAS No. 16403-84-2

4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide

Cat. No.: B094327
CAS No.: 16403-84-2
M. Wt: 424.5 g/mol
InChI Key: HHKRJRPMGWIXCT-IADYIPOJSA-N
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Description

4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide (CAS: 16403-84-2), also known as Pigment Red 268, is an azo-based organic compound primarily employed as a colorant in industrial applications. Its molecular formula is C₂₅H₂₀N₄O₃, with a molecular weight of 424.15 g/mol . Structurally, it features a naphthalene backbone substituted with hydroxyl and anilide groups, linked via an azo bridge to a 5-carbamoyl-o-tolyl moiety. This configuration confers high thermal stability and resistance to solvents, making it suitable for use in inks, coatings, plastics, and paper/board food contact materials .

Properties

IUPAC Name

4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-11-12-17(24(26)31)14-21(15)28-29-22-19-10-6-5-7-16(19)13-20(23(22)30)25(32)27-18-8-3-2-4-9-18/h2-14,30H,1H3,(H2,26,31)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGMQHMXNSEDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066045
Record name 4-((5-Carbamoyl-o-tolyl)azo)-3-hydroxynaphth-2-anilide
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Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16403-84-2
Record name 4-[2-[5-(Aminocarbonyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide
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Record name 2-Naphthalenecarboxamide, 4-(2-(5-(aminocarbonyl)-2-methylphenyl)diazenyl)-3-hydroxy-N-phenyl-
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Record name 2-Naphthalenecarboxamide, 4-[2-[5-(aminocarbonyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-phenyl-
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Record name 4-((5-Carbamoyl-o-tolyl)azo)-3-hydroxynaphth-2-anilide
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Record name 4-[(5-carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide
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Preparation Methods

Reaction Mechanism

The synthesis begins with the diazotization of 5-carbamoyl-o-toluidine (2-amino-4-methylbenzamide). This primary aromatic amine reacts with nitrous acid (HNO<sub>2</sub>), generated in situ from sodium nitrite (NaNO<sub>2</sub>) and hydrochloric acid (HCl), to form a diazonium salt. The reaction occurs at 0–5°C to prevent decomposition of the unstable diazonium intermediate:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Key Parameters

  • Temperature: Maintained below 5°C to stabilize the diazonium salt.

  • Acidity: Excess HCl ensures a pH < 1, preventing side reactions.

  • Stoichiometry: A 1:1 molar ratio of amine to NaNO<sub>2</sub> is critical.

Industrial-Scale Diazotization

Large-scale production uses continuous reactors with precise temperature control. The diazonium solution is immediately transferred to the coupling step to minimize degradation.

Coupling Reaction with 3-Hydroxy-2-Naphthanilide

Coupling Mechanism

The diazonium salt reacts with 3-hydroxy-2-naphthanilide (3-hydroxy-N-phenylnaphthalene-2-carboxamide) in an alkaline medium. The electrophilic diazonium ion attacks the activated para position of the naphthol, forming the azo linkage:

Ar-N2++NaphtholAr-N=N-Naphthol+H+\text{Ar-N}_2^+ + \text{Naphthol} \rightarrow \text{Ar-N=N-Naphthol} + \text{H}^+

Optimization Strategies

  • pH: 8–10 (adjusted with NaOH or Na<sub>2</sub>CO<sub>3</sub>) to deprotonate the naphthol.

  • Solvent: Water-ethanol mixtures enhance solubility of hydrophobic intermediates.

  • Temperature: 10–15°C to balance reaction rate and byproduct suppression.

Yield and Purity

Typical yields range from 75% to 85%. Impurities include unreacted naphthol and positional isomers, which are removed during purification.

Purification and Isolation

Filtration and Washing

The crude pigment is filtered under vacuum and washed sequentially with:

  • Cold water: Removes inorganic salts and excess acid.

  • Ethanol: Eliminates organic byproducts.

Recrystallization

The product is recrystallized from dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to achieve >98% purity.

Physical Properties After Purification

PropertyValueSource
Melting Point>200°C
Density1.31 g/cm<sup>3</sup>
Solubility in Water1 μg/L at 20°C

Industrial-Scale Synthesis

Continuous Process Design

Modern facilities use tubular reactors for diazotization and coupling, ensuring rapid mixing and temperature control. Key advantages include:

  • Throughput: 500–1,000 kg/day.

  • Waste Reduction: Closed-loop systems recover HCl and solvents.

Research Findings and Advancements

Catalytic Diazotization

Recent studies explore replacing HCl with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to improve reaction efficiency and reduce corrosion.

Solvent-Free Coupling

Microwave-assisted synthesis achieves 90% yield in 30 minutes without solvents, reducing environmental impact.

Characterization Techniques

  • HPLC-MS: Confirms absence of genotoxic impurities (detection limit: 0.1 ppm).

  • XRD: Reveals monoclinic crystal structure (space group P2<sub>1</sub>/c) .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can break the azo bond, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo bond can undergo cleavage under certain conditions, releasing the corresponding amines. The naphthalene ring and other functional groups contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

  • Pigment Red 268 lacks sulfonic acid groups, which reduces its water solubility compared to sulphonated azo dyes like the compound in . This enhances its compatibility with hydrophobic matrices like plastics .
  • Nitrophenyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, altering UV-Vis absorption profiles and expanding their use in analytical chemistry.

Stability and Regulatory Profiles

Compound Thermal Stability Solubility Regulatory Status (Example)
Pigment Red 268 High (>200°C) Insoluble in water Approved for food contact materials
4-[(4-Nitrophenyl)azo]pyrocatechol Moderate (~150°C) Partially water-soluble Restricted in consumer products due to nitro group toxicity
Sulphonated azo dyes Moderate Highly water-soluble Regulated under REACH for environmental persistence

Notable Findings:

  • Pigment Red 268’s carbamoyl group enhances stability against photodegradation compared to nitro- or sulpho-substituted analogs .
  • Its approval in food-contact applications (e.g., paper/board packaging) underscores rigorous safety evaluations, whereas sulphonated and nitro-containing analogs face stricter regulatory scrutiny .

Spectral and Analytical Data

Limited spectral data are available for Pigment Red 268 in the provided evidence. However, analogous azo compounds (e.g., ) are characterized by:

  • UV-Vis Absorption : Strong absorbance in the 400–600 nm range due to conjugated π-systems.
  • NMR/IR : Peaks corresponding to –N=N– (1550–1450 cm⁻¹), hydroxyl (3200–3600 cm⁻¹), and carbamoyl groups (1650–1750 cm⁻¹) .

Biological Activity

4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide, also known as Pigment Red 268, is a synthetic organic compound primarily utilized in the dyeing industry. Its complex structure, characterized by an azo linkage and hydroxynaphthyl moiety, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

  • Molecular Formula : C25H20N4O3
  • Molecular Weight : 424.45 g/mol
  • Appearance : Bright red powder
  • Boiling Point : 619.4 ± 55.0 °C (predicted)
  • Density : 1.31 ± 0.1 g/cm³ (predicted)
  • Water Solubility : 1 μg/L at 20°C

Antimicrobial Properties

Research has indicated that azo compounds can exhibit antimicrobial activity. A study demonstrated that derivatives of azo compounds possess significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of the bacterial cell membrane and inhibition of nucleic acid synthesis.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound exhibits moderate antioxidant activity, which may be attributed to the presence of hydroxyl groups in its structure that can donate electrons and neutralize free radicals.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Notably, it demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo compounds, including this compound. The results indicated that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.

Research on Antioxidant Properties

In a comparative study published in Food Chemistry, the antioxidant capacity of several azo dyes was analyzed. The findings highlighted that this compound exhibited a higher antioxidant activity compared to synthetic antioxidants like BHT (Butylated Hydroxytoluene), making it a candidate for use in food preservation.

Toxicity Profile

Despite its promising biological activities, the toxicity profile of this compound must be considered. Acute toxicity studies indicate that it has a low toxicity level when administered orally to rodents; however, chronic exposure may lead to potential carcinogenic effects due to its azo structure. Regulatory assessments are ongoing to determine safe usage levels in consumer products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of azo compounds like this typically involves diazotization of an aromatic amine followed by coupling with a naphthol derivative. For example, sodium acetate and acetic acid are often used as buffering agents during reflux to stabilize the reaction medium. Reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol of aldehyde derivatives) should be optimized to minimize side products, as demonstrated in analogous azo compound syntheses . Characterization via TLC and HPLC is critical to monitor progress.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~450–550 nm for azo linkages) and FT-IR (N-H stretching at ~3300 cm⁻¹ for carbamoyl groups) are essential for initial characterization. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR can confirm molecular weight and substituent positions. For crystalline forms, X-ray diffraction is recommended, though solubility challenges in common solvents (e.g., DMF/water mixtures) may require recrystallization optimization .

Q. How does the azo group in the compound influence its stability under different environmental conditions?

  • Methodological Answer : The azo bond (-N=N-) is susceptible to photodegradation and microbial reduction. Accelerated stability studies under UV light (e.g., 365 nm) and varying pH (4–10) should be conducted, with HPLC monitoring for degradation products like aromatic amines. For food contact materials, compatibility with polymers (e.g., polyethylene) must be tested to assess leaching potential .

Advanced Research Questions

Q. What computational models can predict the compound's interactions with polymeric matrices in food packaging materials?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model interactions between the compound and polymer chains (e.g., cellulose). Quantitative Structure-Activity Relationship (Q-SAR) tools can prioritize structural descriptors (e.g., logP, polar surface area) to predict migration rates. Experimental validation via GC-MS or LC-MS is required to correlate simulations with empirical data .

Q. How can researchers resolve discrepancies in observed vs. predicted solubility parameters of this compound?

  • Methodological Answer : Hansen solubility parameters (HSPs) should be calculated computationally (e.g., using COSMO-RS) and compared against experimental measurements via gravimetric analysis in solvents like ethanol, DMSO, and ethyl acetate. Discrepancies may arise from π-π stacking in the solid state, requiring techniques like hot-stage microscopy to assess polymorphic transitions .

Q. What in vitro assays are suitable for assessing the compound's potential biological activity despite its primary use as a pigment?

  • Methodological Answer : While primarily a dye, its structural motifs (e.g., carbamoyl and hydroxyl groups) suggest possible bioactivity. Use in vitro assays such as:

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
  • Antimicrobial Activity : Broth microdilution against E. coli or S. aureus.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases.
    Cross-validate results with structurally similar azo compounds to identify structure-activity trends .

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